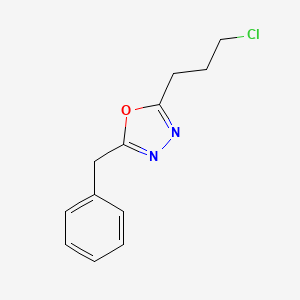
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with oxalic acid under solvent-free conditions. This reaction typically occurs at room temperature and can be facilitated by simple grinding methods, which offer excellent atom economy and minimal waste .
Industrial Production Methods
Industrial production of 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield different quinoxaline derivatives with altered biological activities.
Substitution: Substitution reactions, particularly at the amino group, can produce a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Another quinoxaline derivative with similar structural features but different biological activities.
1,2,3,4-Tetrahydroquinoline: A related heterocyclic compound with applications in drug synthesis and medicinal chemistry.
4-Aminoquinoline: Known for its antimalarial properties, this compound shares some structural similarities with 2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI).
Uniqueness
2,3-Quinoxalinedione,1-amino-1,4-dihydro-(9CI) is unique due to its specific inhibitory activity against DAAO and its potential applications in both medicinal chemistry and photovoltaic research. Its versatility and diverse reactivity make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-amino-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-6-4-2-1-3-5(6)10-7(12)8(11)13/h1-4H,9H2,(H,10,12) |
InChI Key |
JKNGOZSMDKOXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-amino-4-[(trans-4-hydroxycyclohexyl)amino]benzoate](/img/structure/B8607457.png)
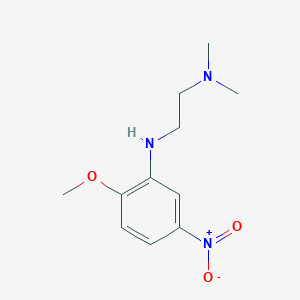
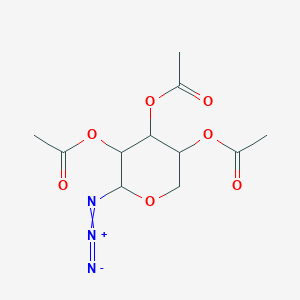
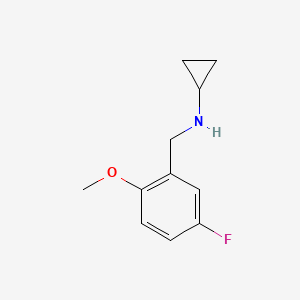
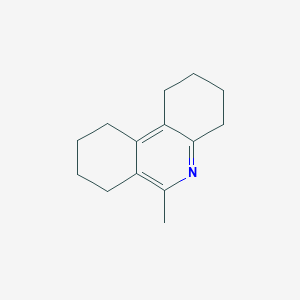
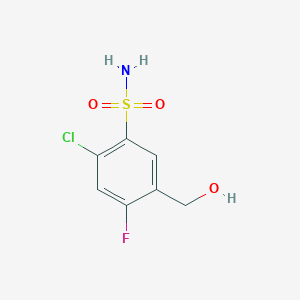
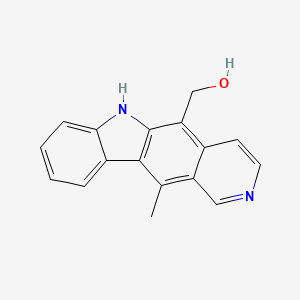
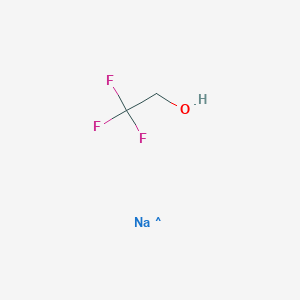

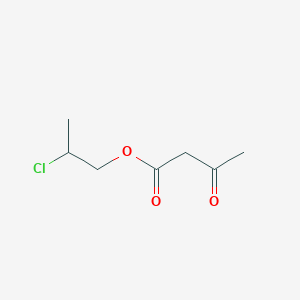
![Silane, [(4,5-dihydro-2-furanyl)oxy]trimethyl-](/img/structure/B8607542.png)
